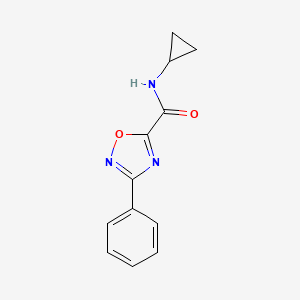

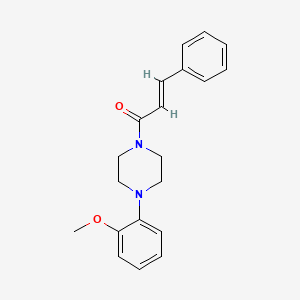

N-cyclopropyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including derivatives similar to N-cyclopropyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide, involves strategies that typically use intermediate compounds to form the oxadiazole ring. For instance, the reaction between potassium ethoxide and 3-amino-4-benzoylfurazan can lead to intermediate compounds such as 5-phenyl-1,2,4-oxadiazole-3-carboxamide, highlighting the methods used to construct the oxadiazole ring through direct methods and refined by X-ray crystal analysis (Viterbo, Calvino, & Serafino, 1980).

Molecular Structure Analysis

The crystal and molecular structure of compounds closely related to N-cyclopropyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide, such as 5-phenyl-1,2,4-oxadiazole-3-carboxamide, has been determined through single-crystal X-ray analysis, revealing triclinic crystals and providing insights into the spatial arrangement and bonding within the molecule (Viterbo, Calvino, & Serafino, 1980).

Chemical Reactions and Properties

Chemical reactions involving 1,2,4-oxadiazole derivatives can include transformations into other heterocyclic compounds through various reactions, such as cycloadditions and ring transformations, demonstrating the reactivity and versatility of the oxadiazole ring. These reactions are crucial for developing new compounds with potential biological activities (Shishkina et al., 2020).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives, including density, melting points, and solubility, can be influenced by their molecular structure. The analysis of these properties is essential for understanding the compound's behavior in different environments and for its application in medicinal chemistry (Willer et al., 2013).

Chemical Properties Analysis

The chemical properties of N-cyclopropyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide derivatives, such as reactivity with various reagents, stability under different conditions, and potential for further functionalization, are central to their utility in organic synthesis and drug development. Studies on similar compounds show how modifications to the oxadiazole ring can significantly alter their chemical behavior and biological activity (Ghattas et al., 1982).

Applications De Recherche Scientifique

Apoptosis Induction and Anticancer Activity

Chemical genetics approaches have led to the discovery of apoptosis inducers, highlighting the role of 1,2,4-oxadiazoles in anticancer drug research. Compounds such as 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as potential anticancer agents with specific molecular targets, including tail-interacting protein 47 (TIP47) and the Transferrin receptor I (TfR) (Cai, Drewe, & Kasibhatla, 2006).

Molecular Structure Analysis

Research on the reaction between potassium ethoxide and 3-amino-4-benzoylfurazan led to the crystal structure determination of 5-phenyl-1,2,4-oxadiazole-3-carboxamide. This study provides insight into the structural aspects of oxadiazoles, contributing to the understanding of their chemical behavior (Viterbo, Calvino, & Serafino, 1980).

Enzyme Inhibition for Therapeutic Applications

The inhibition of monoamine oxidase by cyclopropylamino-substituted oxadiazoles, demonstrating selectivity for serotonin oxidizing sites, showcases the potential of these compounds in developing treatments for disorders related to monoamine neurotransmitters (Long, Mantle, & Wilson, 1976).

Insecticidal Activities

Novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles have been synthesized and evaluated for insecticidal activities, indicating the utility of oxadiazoles in agricultural applications (Shi et al., 2000).

Anti-inflammatory and Analgesic Effects

Studies on benzophenone appended oxadiazole derivatives have shown significant anti-inflammatory and analgesic effects, further emphasizing the pharmaceutical relevance of 1,2,4-oxadiazole compounds (Puttaswamy et al., 2018).

Orientations Futures

The future directions in the research of 1,2,4-oxadiazoles include finding out about new molecules with a potential biological effect, not yet described in the literature . Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .

Propriétés

IUPAC Name |

N-cyclopropyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-11(13-9-6-7-9)12-14-10(15-17-12)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIGMHZOUGHOEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=NC(=NO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-(1,1,2,2-tetrafluoroethoxy)benzamide hydrochloride](/img/structure/B5504567.png)

![[1-(3-chloro-4-ethoxybenzyl)-3-propylpiperidin-3-yl]methanol](/img/structure/B5504605.png)

![5-[(2,4-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5504612.png)

![[3-(cyclopropylmethyl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]methanol](/img/structure/B5504617.png)

![(1R*,5R*)-6-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5504628.png)

![2-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5504641.png)

![10-(4-methylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5504655.png)

![ethyl 4-[(6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoate](/img/structure/B5504659.png)

![2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5504669.png)